molecular formula C17H23F3N2O3 B12611172 3-(2-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

3-(2-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B12611172
M. Wt: 360.4 g/mol
InChI Key: JQUCURLWHUJTSN-UHFFFAOYSA-N
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Description

3-(2-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethoxy group attached to a benzyl ring, which is further connected to a piperazine ring and a tert-butyl ester group. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common route starts with the preparation of 2-(trifluoromethoxy)benzaldehyde, which is then subjected to a series of reactions to introduce the piperazine and tert-butyl ester groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the reaction progress and verifying the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives .

Scientific Research Applications

3-(2-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group, in particular, enhances its stability and reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H23F3N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

tert-butyl 3-[[2-(trifluoromethoxy)phenyl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H23F3N2O3/c1-16(2,3)25-15(23)22-9-8-21-13(11-22)10-12-6-4-5-7-14(12)24-17(18,19)20/h4-7,13,21H,8-11H2,1-3H3

InChI Key

JQUCURLWHUJTSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

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